N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,5-oxadiazole ring and dimethoxyphenyl and ethoxybenzamide groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylhydrazine with ethyl 2-bromo-2-ethoxyacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of substituted products
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves its interaction with various molecular targets. The compound can act as a reactive oxygen species (ROS) scavenger, neutralizing free radicals and reducing oxidative stress. It can also chelate metal ions, preventing them from catalyzing the production of ROS. These actions contribute to its potential therapeutic effects in diseases characterized by oxidative damage.
Comparison with Similar Compounds
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has some activity as a monoamine oxidase inhibitor.
Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: This compound has been studied for its corrosion inhibition properties in mild steel.
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-14-8-6-5-7-13(14)19(23)20-18-17(21-27-22-18)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
UZIYBPNBGUBLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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